(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide
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Overview
Description
(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide typically involves a multi-step process. One common method includes the condensation of 4-(trifluoromethyl)aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a β-keto ester under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-oxo-N-phenyl-2-[[4-(fluoromethyl)anilino]methylidene]butanamide
- (2Z)-3-oxo-N-phenyl-2-[[4-(chloromethyl)anilino]methylidene]butanamide
- (2Z)-3-oxo-N-phenyl-2-[[4-(bromomethyl)anilino]methylidene]butanamide
Uniqueness
The presence of the trifluoromethyl group in (2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,22H,1H3,(H,23,25)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWMJAAMURTOQ-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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